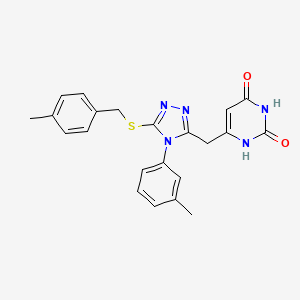
1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate is a complex organic compound featuring a carbazole core, a dimethylamino group, and an oxalate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of carbazole derivatives. The key steps include:
Nitration: Carbazole is nitrated to introduce a nitro group, which is later reduced to an amine.
Amination: The amine group is then reacted with 3-(dimethylamino)propylamine to form the intermediate compound.
Oxalation: The intermediate is treated with oxalic acid to form the final oxalate derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This includes the use of catalysts, controlled temperatures, and purification techniques to ensure the production of high-purity compound.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert nitro groups to amine groups.
Substitution: Substitution reactions are common, where functional groups on the carbazole core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron, tin, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles are used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl, carbonyl, and carboxyl groups.
Reduction Products: Amines and amides.
Substitution Products: Alkylated, acylated, and halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a fluorescent probe in biological imaging and studies of cellular processes.
Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate exerts its effects involves its interaction with molecular targets and pathways. The carbazole core interacts with various enzymes and receptors, influencing biological processes. The dimethylamino group enhances the compound's solubility and bioavailability, while the oxalate moiety may play a role in its metabolic stability.
類似化合物との比較
Carbazole Derivatives: Other carbazole-based compounds used in OLEDs and biological imaging.
Amine Derivatives: Compounds with similar amine functionalities used in drug design.
Oxalate Derivatives: Other oxalate-containing compounds used in various industrial applications.
Uniqueness: 1-(9H-carbazol-9-yl)-3-((3-(dimethylamino)propyl)amino)propan-2-ol oxalate stands out due to its unique combination of functional groups, which allows for diverse applications and interactions with biological systems.
特性
IUPAC Name |
1-carbazol-9-yl-3-[3-(dimethylamino)propylamino]propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O.C2H2O4/c1-22(2)13-7-12-21-14-16(24)15-23-19-10-5-3-8-17(19)18-9-4-6-11-20(18)23;3-1(4)2(5)6/h3-6,8-11,16,21,24H,7,12-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIICFALHSMLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2856064.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)

![3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea](/img/structure/B2856069.png)



![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2856074.png)
